3-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-1-ylacetic acid
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Overview
Description
Scientific Research Applications
Anti-inflammatory and Antibacterial Agents
Trifluoromethylpyrazoles, including structures similar to 3-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-1-ylacetic acid, have been recognized for their significant anti-inflammatory and antibacterial properties. The presence of the trifluoromethyl group, especially on the 3- or 5-position of the pyrazole nucleus, greatly influences the activity profile of these compounds, making them promising candidates for the development of new anti-inflammatory and antibacterial agents with minimal side effects (Kaur, Kumar, & Gupta, 2015).
Heterocyclic Chemistry and Dyes Synthesis
The chemical versatility of pyrazole derivatives, including those with trifluoromethyl groups, allows their use as building blocks in the synthesis of diverse heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans, among others. Their unique reactivity under mild conditions facilitates the generation of various heterocyclic compounds and dyes, indicating their significant role in synthetic chemistry (Gomaa & Ali, 2020).
Antifungal and Antitubercular Research
Compounds featuring pyrazole carboxylic acid derivatives, akin to the specified chemical, have been identified for their potent antifungal and antitubercular activities. The structure-activity relationship studies of these compounds have shown promising results against various pathogenic fungi and Mycobacterium tuberculosis, demonstrating their potential in addressing infectious diseases (Cetin, 2020).
Drug Design and Pharmacokinetics
The strategic placement of the trifluoromethyl group in drug molecules, including those based on pyrazole scaffolds, has been found to significantly modulate the pharmacokinetic and pharmacodynamic behavior of antitubercular agents. This suggests that trifluoromethylated pyrazoles may offer improved potency and desirable pharmacological profiles in drug design, particularly for antitubercular therapy (Thomas, 1969).
Environmental Biodegradation
The environmental impact and biodegradability of polyfluoroalkyl chemicals, including derivatives of perfluoroalkyl acids, have been extensively reviewed. Although not directly related to this compound, this research highlights the environmental persistence and potential degradation pathways of fluorinated compounds, offering insights into their environmental fate and the development of remediation strategies (Liu & Avendaño, 2013).
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It is known that the trifluoromethyl group can participate in electrophilic trifluoromethylations , which could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Similar compounds have been found to possess various biological activities , suggesting that this compound may also influence a variety of biochemical pathways.
Result of Action
Similar compounds have been found to possess various biological activities , suggesting that this compound may also have diverse molecular and cellular effects.
Properties
IUPAC Name |
2-[3-[3-(trifluoromethyl)phenyl]pyrazol-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c13-12(14,15)9-3-1-2-8(6-9)10-4-5-17(16-10)7-11(18)19/h1-6H,7H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPGGWHLEXOHIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NN(C=C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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